Strychnidin-10-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of strychnidin-10-one involves several steps, starting from simpler organic compounds. One of the notable synthetic routes was developed by R. B. Woodward and his team, which involves the construction of the indole ring system followed by the formation of the strychnine skeleton . The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to facilitate the formation of the complex structure .
Industrial Production Methods
Industrial production of this compound primarily involves the extraction of the compound from the seeds of Strychnos nux-vomica. The seeds are first ground and then subjected to a series of solvent extractions to isolate the alkaloid. The crude extract is then purified using techniques such as crystallization and chromatography to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Strychnidin-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form strychnine N-oxide using oxidizing agents like hydrogen peroxide.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions typically require controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include strychnine N-oxide, dihydrostrychnine, and various substituted derivatives of this compound .
Scientific Research Applications
Strychnidin-10-one has a wide range of applications in scientific research:
Mechanism of Action
Strychnidin-10-one exerts its effects by acting as an antagonist of glycine and acetylcholine receptors . It primarily affects the motor nerve fibers in the spinal cord, leading to increased muscle contractions and convulsions . The binding of this compound to these receptors inhibits the normal inhibitory action of glycine, resulting in uncontrolled neuronal firing and muscle spasms .
Comparison with Similar Compounds
Similar Compounds
Strychnine N-oxide: An oxidized derivative of this compound with similar but slightly altered biological activity.
Uniqueness
This compound is unique due to its high toxicity and specific mechanism of action as a glycine receptor antagonist . Its ability to cause severe convulsions and muscle contractions sets it apart from other similar compounds .
Properties
IUPAC Name |
4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGVPVSNSZLJIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57-24-9 | |
Record name | strychnine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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